![molecular formula C18H13Cl2NO4 B2837284 Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate CAS No. 477501-50-1](/img/structure/B2837284.png)
Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran-3-carboxylate esters can be synthesized by reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 . Another method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling .Molecular Structure Analysis
The molecular formula of Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate is C18H13Cl2NO4. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The construction of two fused rings from nonaromatic precursors is a difficult task in heterocyclic chemistry . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate is 378.21. More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis of Benzofuran-3-carboxylate Esters
Benzofuran-3-carboxylate esters, which include “Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate”, are often used as key intermediates for subsequent transformations into functionalized derivatives of these acids . The condensation reaction of O-phenylhydroxamic acids with ethyl 3-bromopropargylate provides a mild method for heterocyclization, leading to the formation of benzofuran-3-carboxylate esters .
Biological Activity
Benzofurans, including “Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate”, show a broad range of biological activity . This motivates significant interest of researchers toward this class of heterocycles .
Drug Development
Some derivatives of benzofuran-3-carboxylic acid have been identified and patented in recent years as promising drug candidates that are at various stages of preclinical and clinical studies . For example, a benzofuran derivative found in Eupatorium adenophorum exhibits antiviral effects against RSV LONG and A2 strains .
Antiviral Activity
Compound 56, a benzofuran derivative, has been found to exhibit antiviral effects against RSV LONG and A2 strains with IC 50 values of 2.3 and 2.8 μM, respectively .
Anti-tumor Activity
Numerous studies have shown that most benzofuran compounds have strong anti-tumor activities . This makes “Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate” a potential candidate for cancer treatment research .
Safety and Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on the development of new synthesis methods and the exploration of their biological activities and potential applications as drugs .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity .
Biochemical Pathways
Benzofuran compounds are known to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been shown to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzofuran compounds .
properties
IUPAC Name |
ethyl 3-[(3,5-dichlorobenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO4/c1-2-24-18(23)16-15(13-5-3-4-6-14(13)25-16)21-17(22)10-7-11(19)9-12(20)8-10/h3-9H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYPGKBAMYQZCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate |
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